molecular formula C10H11NO3S B2638906 (2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid CAS No. 222404-24-2

(2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid

Cat. No. B2638906
CAS RN: 222404-24-2
M. Wt: 225.26
InChI Key: TWPYJYQNZHPNGQ-VEDVMXKPSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, contains a thiazolidine ring, a phenyl ring, a hydroxy group, and a carboxylic acid group. These functional groups can participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The carboxylic acid could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The phenolic hydroxy group could be involved in reactions such as ether formation or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar, and the compound might be soluble in polar solvents .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of compounds containing thiazolidine rings is an active area of research, given their presence in many biologically active compounds. Future research could explore the synthesis, reactivity, and biological activity of this and similar compounds .

properties

IUPAC Name

(2R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)/t8?,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPYJYQNZHPNGQ-YGPZHTELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(N[C@H](S1)C2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid

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